![molecular formula C13H18I2N2O2 B3348722 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol CAS No. 183862-90-0](/img/structure/B3348722.png)
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol
Übersicht
Beschreibung
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol, commonly known as DITPA, is a synthetic thyroid hormone analog that has been extensively studied for its potential therapeutic applications. DITPA has been found to exhibit unique biochemical and physiological effects, which make it a promising candidate for the treatment of various thyroid-related disorders.
Wirkmechanismus
DITPA binds to the thyroid hormone receptor (THR) and activates the transcription of target genes, leading to an increase in metabolic rate and energy expenditure. DITPA has been found to have a higher affinity for the THR than T4, which may explain its unique effects.
Biochemical and Physiological Effects:
DITPA has been found to increase metabolic rate and energy expenditure, reduce cholesterol levels, improve exercise tolerance, and increase cardiac output in animal studies. DITPA has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its metabolic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DITPA has several advantages for lab experiments, including its stability, solubility, and purity. However, DITPA is relatively expensive and may not be readily available in some laboratories. Additionally, the effects of DITPA may be species-specific and may not translate to human studies.
Zukünftige Richtungen
Future research on DITPA should focus on its potential therapeutic applications in various thyroid-related disorders, including hypothyroidism, hyperthyroidism, and thyroid cancer. Further studies are needed to determine the safety and efficacy of DITPA in human studies. Additionally, the effects of DITPA on different tissues and organs should be investigated to better understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
DITPA has been extensively studied for its potential therapeutic applications in various thyroid-related disorders such as hypothyroidism, hyperthyroidism, and thyroid cancer. DITPA has been found to exhibit similar effects to the endogenous thyroid hormone, thyroxine (T4), but with fewer side effects. DITPA has also been shown to increase cardiac output, improve exercise tolerance, and reduce cholesterol levels in animal studies.
Eigenschaften
IUPAC Name |
2-(3,5-diiodophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18I2N2O2/c1-12(2)13(3,4)17(19)11(16(12)18)8-5-9(14)7-10(15)6-8/h5-7,11,18-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHHFHCZMAXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(N1O)C2=CC(=CC(=C2)I)I)O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18I2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50775352 | |
Record name | 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | |
CAS RN |
183862-90-0 | |
Record name | 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.